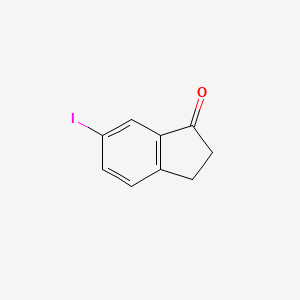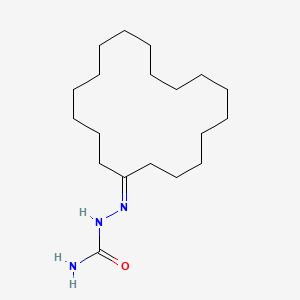
Manganese(II) sulfite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese(II) sulfite is an inorganic compound with the chemical formula MnSO₃ It is a white to pale pink solid that is sparingly soluble in water
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese(II) sulfite can be synthesized through the reaction of manganese(II) salts, such as manganese(II) chloride (MnCl₂), with sulfite salts like sodium sulfite (Na₂SO₃). The reaction typically occurs in an aqueous medium: [ \text{MnCl}_2 + \text{Na}_2\text{SO}_3 \rightarrow \text{MnSO}_3 + 2\text{NaCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar reactions but on a larger scale, often using more concentrated solutions and optimized reaction conditions to maximize yield and purity.
Types of Reactions:
-
Oxidation: this compound can undergo oxidation to form manganese(IV) oxide (MnO₂) and sulfur dioxide (SO₂). [ \text{MnSO}_3 + \text{O}_2 \rightarrow \text{MnO}_2 + \text{SO}_2 ]
-
Reduction: Under certain conditions, this compound can be reduced to manganese metal (Mn) and sulfur compounds.
-
Substitution: this compound can participate in substitution reactions where the sulfite ion is replaced by other anions.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen (O₂), hydrogen peroxide (H₂O₂)
Reducing Agents: Hydrogen gas (H₂), carbon monoxide (CO)
Reaction Conditions: Varying temperatures and pressures depending on the desired reaction and products.
Major Products Formed:
Oxidation: Manganese(IV) oxide (MnO₂), sulfur dioxide (SO₂)
Reduction: Manganese metal (Mn), sulfur compounds
Scientific Research Applications
Manganese(II) sulfite has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential role in biological systems and enzymatic reactions.
Medicine: Explored for its potential therapeutic properties and as a component in certain medical treatments.
Industry: Utilized in the production of other manganese compounds and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which manganese(II) sulfite exerts its effects involves its ability to participate in redox reactions. The manganese ion (Mn²⁺) can undergo changes in its oxidation state, facilitating various chemical transformations. These redox reactions are crucial in processes such as catalysis and enzymatic activity.
Comparison with Similar Compounds
Manganese(II) sulfate (MnSO₄): A more soluble manganese compound used in agriculture and industry.
Manganese(II) chloride (MnCl₂): Commonly used in laboratory synthesis and industrial applications.
Manganese(II) oxide (MnO): Used in ceramics and as a precursor for other manganese compounds.
Uniqueness of Manganese(II) Sulfite: this compound is unique due to its specific redox properties and its ability to form various oxidation states. This makes it particularly useful in catalysis and other chemical processes where redox reactions are essential.
Properties
IUPAC Name |
manganese(2+);sulfite |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.H2O3S/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQPCGTWHYQICV-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)[O-].[Mn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Indeno[2,1:4,5]imidazo[1,2-a]purine-6,12-dione, 3,5,5a,10b-tetrahydro-5a,10b-dihydroxy-](/img/new.no-structure.jpg)
![Hexahydrofuro[3,4-b]pyrazine-5,7-dione](/img/structure/B576615.png)


![(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-propan-2-yl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B576622.png)



